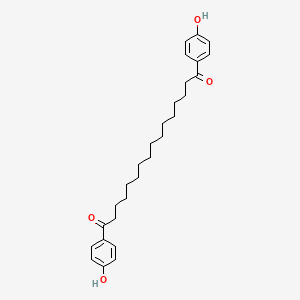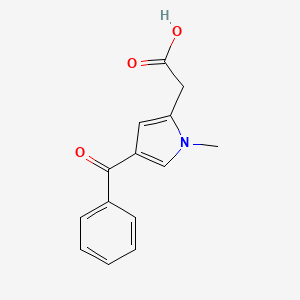- CAS No. 110008-42-9](/img/structure/B14324546.png)
Diazene, [4-(3-bromopropoxy)phenyl](4-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, 4-(3-bromopropoxy)phenyl- is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two phenyl rings, one substituted with a 3-bromopropoxy group and the other with a butyl group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 4-(3-bromopropoxy)phenyl- typically involves the following steps:
Formation of the 3-bromopropoxy group: This can be achieved by reacting 3-bromopropanol with a suitable phenol derivative under basic conditions.
Coupling of the phenyl rings: The two phenyl rings, one with the 3-bromopropoxy group and the other with the butyl group, are coupled using a diazotization reaction. This involves the formation of a diazonium salt from an aromatic amine, followed by its reaction with another aromatic compound to form the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, 4-(3-bromopropoxy)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene linkage to a single bond, forming hydrazine derivatives.
Substitution: The bromine atom in the 3-bromopropoxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
Diazene, 4-(3-bromopropoxy)phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of diazene derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound may be used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which Diazene, 4-(3-bromopropoxy)phenyl- exerts its effects involves the interaction of the diazene linkage with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, influencing the reactivity of the compound. Additionally, the substituents on the phenyl rings can modulate the compound’s overall electronic properties, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-nitrophenyl)phenyl-: This compound features a nitro group instead of the 3-bromopropoxy group.
Diazene, (4-chlorophenyl)phenyl-: This compound has a chlorine atom instead of the 3-bromopropoxy group.
Uniqueness
The presence of the 3-bromopropoxy group in Diazene, 4-(3-bromopropoxy)phenyl- makes it unique compared to other diazene derivatives. This group can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the butyl group on the other phenyl ring can influence the compound’s solubility and overall reactivity.
Properties
CAS No. |
110008-42-9 |
|---|---|
Molecular Formula |
C19H23BrN2O |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
[4-(3-bromopropoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C19H23BrN2O/c1-2-3-5-16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)23-15-4-14-20/h6-13H,2-5,14-15H2,1H3 |
InChI Key |
IUHATIUUABQLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


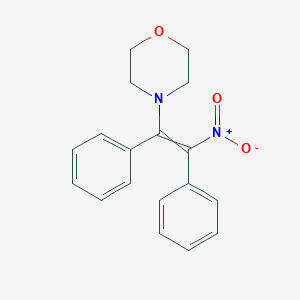
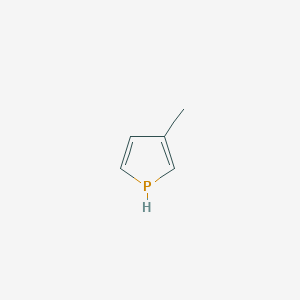
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
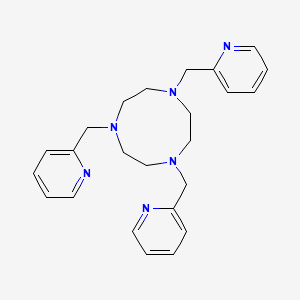
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
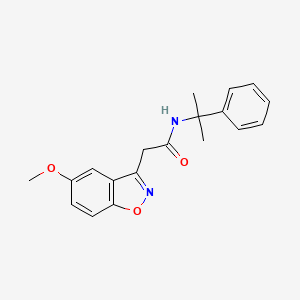
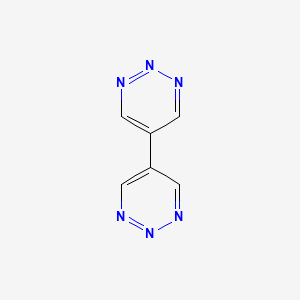
![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
